molecular formula C10H14Cl2N2O B3088317 N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride CAS No. 1185096-84-7

N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride

Cat. No.: B3088317
CAS No.: 1185096-84-7
M. Wt: 249.13
InChI Key: CEWCVJDTIVQLSI-UHFFFAOYSA-N
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Description

“N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is a chemical compound with the empirical formula C13H12Cl2N2O and a molecular weight of 283.15 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for “N-(4-Amino-2-chlorophenyl)benzamide hydrochloride” is O=C(C1=CC=CC=C1)NC2=C(Cl)C=C(N)C=C2.Cl . The InChI key is OVTMMIOAOPUQRN-UHFFFAOYSA-N .

Scientific Research Applications

Spectroscopic Characterization and Structural Analysis

Compounds structurally similar to the one have been extensively characterized using spectroscopic and crystallographic techniques. For instance, the spectroscopic characterization and crystal structures of cathinone derivatives have been elucidated, providing valuable data for their identification and analysis in forensic toxicology. Such detailed chemical characterization includes techniques like NMR spectroscopy, infrared spectroscopy, gas chromatography-mass spectrometry, and X-ray crystallography. This level of analysis is crucial for understanding the pure compound's structure and its mixtures, which can be applied to similar compounds for forensic and pharmaceutical research purposes (Kuś et al., 2016).

Antitrypanosomal, Antileishmanial, and Antimalarial Activities

Research into similar chemical structures has revealed significant antitrypanosomal, antileishmanial, and antimalarial activities. These findings suggest a potential for compounds with related chemical structures to be explored as novel therapeutic agents against these diseases. Specifically, quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides, analogues of chlorpromazine, have shown promising results as a new class of trypanothione reductase inhibitors. Their strong in vitro activities against T. brucei rhodesiense, T. cruzi, Leishmania donovani, and Plasmodium falciparum open avenues for further research into similar compounds for treating parasitic infections (Parveen et al., 2005).

Anticonvulsant and Analgesic Activity

Further, enaminone derivatives closely related to the compound of interest have been explored for their anticonvulsant and analgesic activities. These compounds have been evaluated in rodent models, showing promising results as potential treatments for epilepsy and neuropathic pain. Such studies highlight the therapeutic potential of enaminone derivatives, suggesting that similar compounds could be developed as new pharmacological treatments (Gunia-Krzyżak et al., 2019).

Synthesis and Characterization for Drug Development

The synthesis and characterization of related compounds have provided a foundation for the development of new drugs. For example, the synthesis pathways for lercanidipine hydrochloride offer insights into complex chemical synthesis techniques that could be applicable to the development of new pharmacological agents. These methods include the alkylation of benzene, conversion to acid chloride, and subsequent reactions leading to the target compound. Such synthetic pathways are critical for the pharmaceutical industry's efforts to develop new drugs with improved efficacy and safety profiles (Li Guo-ping, 2005).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s classified as a combustible solid .

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2-methylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11;/h3-6H,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWCVJDTIVQLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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